molecular formula C8H14O2 B13459009 {5-Oxaspiro[3.4]octan-6-yl}methanol

{5-Oxaspiro[3.4]octan-6-yl}methanol

Cat. No.: B13459009
M. Wt: 142.20 g/mol
InChI Key: CBXKPNPYASHFKP-UHFFFAOYSA-N
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Description

{5-Oxaspiro[3.4]octan-6-yl}methanol is a chemical compound with the molecular formula C8H14O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Oxaspiro[3.4]octan-6-yl}methanol typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the desired spiro compound. The process involves careful control of temperature and reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems allows for the efficient production of this compound with consistent quality. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

{5-Oxaspiro[3.4]octan-6-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

{5-Oxaspiro[3.4]octan-6-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-Oxaspiro[3.4]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The spiro structure provides unique steric and electronic properties that contribute to its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-Oxaspiro[3.4]octan-6-yl}methanol is unique due to its specific spiro structure and the position of the hydroxyl group, which imparts distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-6-ylmethanol

InChI

InChI=1S/C8H14O2/c9-6-7-2-5-8(10-7)3-1-4-8/h7,9H,1-6H2

InChI Key

CBXKPNPYASHFKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(O2)CO

Origin of Product

United States

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